molecular formula C11H14N2 B029249 1-(1H-indol-2-yl)-N,N-dimethylmethanamine CAS No. 3978-16-3

1-(1H-indol-2-yl)-N,N-dimethylmethanamine

Cat. No.: B029249
CAS No.: 3978-16-3
M. Wt: 174.24 g/mol
InChI Key: HBBCKARIXVLLRZ-UHFFFAOYSA-N
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Description

1-(1H-indol-2-yl)-N,N-dimethylmethanamine is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-2-yl)-N,N-dimethylmethanamine typically involves the reaction of indole with N,N-dimethylmethanamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the dimethylamino group on the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-(1H-indol-2-yl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1H-indol-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indole-3-carboxaldehyde
  • 1H-indole-2-carboxylic acid
  • 1H-indole-3-acetic acid

Uniqueness

1-(1H-indol-2-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to unique interactions with molecular targets .

Properties

IUPAC Name

1-(1H-indol-2-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-13(2)8-10-7-9-5-3-4-6-11(9)12-10/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBCKARIXVLLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324183
Record name 2-[(DIMETHYLAMINO)METHYL]INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-16-3
Record name 2-[(DIMETHYLAMINO)METHYL]INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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